N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives often involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine2. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors2.Molecular Structure Analysis
On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist2.
Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol3.
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. Unfortunately, I couldn’t find specific information on the compound you mentioned.科学的研究の応用
Heterocyclic Compound Synthesis
- The compound's structure has inspired the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential for creating new molecules with unique properties. For instance, research has shown the synthesis of thiazolo, triazolo, pyrimidines, and pyrimido triazine derivatives, highlighting the compound's role in developing new chemical entities with potential biological activities (Haiza et al., 2000).
Antimicrobial Activity
- Some derivatives have been evaluated for their antimicrobial efficacy. Studies indicate that thienopyrimidine derivatives, for instance, exhibited pronounced antimicrobial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant and Anticancer Activities
- Research into triazolopyrimidines has revealed compounds with significant antioxidant and anticancer activities. These findings support the exploration of such derivatives for therapeutic applications, particularly in treating cancer and mitigating oxidative stress-related disorders (Gilava et al., 2020).
Molecular Docking and Screening
- Novel pyridine and fused pyridine derivatives, inspired by the compound's structure, have undergone molecular docking screenings towards various proteins. The results have shown moderate to good binding energies, suggesting the potential for designing drugs targeting specific proteins. These compounds also exhibited antimicrobial and antioxidant activity, highlighting their therapeutic potential (Flefel et al., 2018).
Safety And Hazards
将来の方向性
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction2.
Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For more accurate information, further research would be needed.
特性
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(15-11-26-13-4-1-2-5-14(13)27-15)20-10-18-22-21-17-8-7-12(23-24(17)18)16-6-3-9-28-16/h1-9,15H,10-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXJJNCTFHLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。